![molecular formula C6H11F3N2O B1467785 2,2,2-trifluoro-N-(3-(methylamino)propyl)acetamide CAS No. 124219-33-6](/img/structure/B1467785.png)
2,2,2-trifluoro-N-(3-(methylamino)propyl)acetamide
Overview
Description
2,2,2-Trifluoro-N-(3-(methylamino)propyl)acetamide, also known as TFA-3MPA, is a synthetic compound. It has a molecular formula of C6H11F3N2O and an average mass of 184.160 Da .
Molecular Structure Analysis
The molecular structure of 2,2,2-trifluoro-N-(3-(methylamino)propyl)acetamide consists of six carbon atoms, eleven hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom .Scientific Research Applications
Synthesis and Chemical Reactions
- 2,2,2-trifluoroacetamide derivatives have been extensively studied in the context of chemical synthesis, showcasing their reactivity in forming condensed oxo-s-triazines and condensed s-triazoles, indicating their potential in the creation of complex molecular structures (Reimlinge, Billiau, & Lingier, 1976).
- The compound has been used in the synthesis of α-trifluoromethylamines, highlighting its role in the creation of biologically active compounds and its utility in radical additions (Gagosz & Zard, 2006).
- Studies have explored its reactions with alkenes and dienes, leading to various products, which points to its versatility in organic synthesis (Shainyan et al., 2015).
Material and Structural Chemistry
- The compound is utilized in the synthesis of ionic liquids with fluorosulfonyl derivatives, playing a crucial role in understanding the physical properties of these materials (Gouveia et al., 2017).
- It's used in the preparation of chelate N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and its coordination chemistry, highlighting its importance in understanding molecular interactions and stereochemistry (Negrebetsky et al., 2008).
Medicinal Chemistry and Pharmacology
- The structural analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, revealing potential anticonvulsant activities, underscores its significance in drug design and pharmacological studies (Camerman et al., 2005).
- It's involved in the synthesis of lamotrigine analogs and their evaluation as antibacterial agents, indicating its contribution to developing novel therapeutic agents (Alharbi & Alshammari, 2019).
properties
IUPAC Name |
2,2,2-trifluoro-N-[3-(methylamino)propyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c1-10-3-2-4-11-5(12)6(7,8)9/h10H,2-4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLNRMCHBNJKPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-(3-(methylamino)propyl)acetamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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